molecular formula C14H11F2NOS B5848700 2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE

2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE

Cat. No.: B5848700
M. Wt: 279.31 g/mol
InChI Key: UPQCGAJYHNDWNI-UHFFFAOYSA-N
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Description

2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE is a chemical compound with the molecular formula C14H11F2NOS. It is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzamide structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE include:

Uniqueness

What sets this compound apart is its specific combination of fluorine atoms and a methylsulfanyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,6-difluoro-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NOS/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQCGAJYHNDWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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